molecular formula C12H14N4 B13880639 N,N'-bis(pyridin-2-yl)ethane-1,2-diamine CAS No. 39643-08-8

N,N'-bis(pyridin-2-yl)ethane-1,2-diamine

Cat. No.: B13880639
CAS No.: 39643-08-8
M. Wt: 214.27 g/mol
InChI Key: WZNXJKCIJMLBAE-UHFFFAOYSA-N
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Description

N,N'-bis(pyridin-2-yl)ethane-1,2-diamine is a tetradentate Schiff base ligand synthesized via condensation of ethane-1,2-diamine with pyridine-2-carboxaldehyde or 2-acetylpyridine . Its structure features two pyridyl groups linked to a central ethane-1,2-diamine backbone, enabling coordination to metal ions through two imine nitrogen atoms and two pyridyl nitrogen atoms. Single-crystal X-ray diffraction reveals a monoclinic space group (C12/c1) with lattice parameters $a = 19.128(2)$ Å, $b = 5.8776(6)$ Å, $c = 13.1403(15)$ Å, and $\beta = 121.970^\circ$. The ligand exhibits supramolecular interactions, including hydrogen bonding and π-π stacking, stabilizing its crystalline architecture . Applications span catalysis, metal complexation, and bioinorganic chemistry due to its structural flexibility and strong donor capacity .

Properties

CAS No.

39643-08-8

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

N,N'-dipyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C12H14N4/c1-3-7-13-11(5-1)15-9-10-16-12-6-2-4-8-14-12/h1-8H,9-10H2,(H,13,15)(H,14,16)

InChI Key

WZNXJKCIJMLBAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCCNC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Reductive Amination of Ethane-1,2-diamine with 2-Pyridinecarboxaldehyde

Method Summary:

  • Another synthetic route involves direct alkylation of ethane-1,2-diamine with 2-pyridylmethyl chloride or bromide.
  • This method proceeds via nucleophilic substitution where the amine nitrogen attacks the halomethylpyridine to form the bis-substituted product.

Experimental Details:

  • Ethane-1,2-diamine is reacted with 2-pyridylmethyl chloride under controlled temperature and solvent conditions.
  • The reaction may require a base to scavenge the released halide and promote substitution.
  • The product is typically isolated as a tetrahydrochloride salt or other crystalline form to enhance stability and purity.
  • This method has been shown to produce high purity N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine tetrahydrochloride dihydrate, useful for metal ion binding studies.

Notes:

  • This approach allows for direct introduction of the pyridylmethyl groups without the need for reduction steps.
  • It is suitable for scale-up and industrial applications due to its operational simplicity.

Schiff Base Ligand Formation Followed by Metal Complexation

Method Summary:

  • A related approach involves preparing the Schiff base ligand N,N'-bis(1-(pyridin-2-yl)ethylidene)ethane-1,2-diamine by condensation of ethane-1,2-diamine with pyridine derivatives.
  • This ligand can be isolated or directly used to form metal complexes by reaction with metal salts such as copper(II) triflate.
  • The Schiff base ligand can be further reduced to the diamine if desired.

Experimental Details:

  • The Schiff base ligand is synthesized by stirring equimolar amounts of ethane-1,2-diamine and 2-pyridinecarboxaldehyde in methanol at room temperature.
  • The resulting ligand is isolated by crystallization and characterized by spectroscopic methods.
  • This ligand is often employed in coordination chemistry studies and can be converted to the diamine ligand via reduction.

Alternative Synthetic Routes and Derivatives

  • Some reports describe the synthesis of related tetradentate ligands incorporating pyridine and other donor groups by condensation and subsequent metalation.
  • For example, ligands with phosphine substituents or bicyclic backbones have been synthesized by condensation of ethane-1,2-diamine derivatives with aldehydes, followed by functionalization.
  • These methods highlight the versatility of ethane-1,2-diamine as a scaffold for ligand design but are less directly related to the pure N,N'-bis(pyridin-2-yl)ethane-1,2-diamine.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Notes
Reductive amination Ethane-1,2-diamine + 2-pyridinecarboxaldehyde Reflux in ethanol, reduction with NaBH4 ~48 (intermediate) Requires reduction step; common method
Alkylation with 2-pyridylmethyl halide Ethane-1,2-diamine + 2-pyridylmethyl chloride Controlled temperature, base present High Direct substitution; high purity product
Schiff base formation + metal complexation Ethane-1,2-diamine + 2-pyridinecarboxaldehyde + metal salt Room temp stirring, crystallization Moderate Ligand often isolated as metal complex
Functionalized derivatives synthesis Ethane-1,2-diamine + substituted aldehydes or phosphines Varied, often reflux or inert atmosphere Variable For ligand design, not pure diamine

Research Discoveries and Notes

  • The ligand this compound exhibits strong metal ion binding properties, especially with transition metals like copper, iron, and manganese, making it valuable in catalysis and medicinal chemistry.
  • The preparation methods influence the purity and coordination behavior of the ligand; the alkylation method tends to yield more crystalline and stable salts.
  • Structural studies via single-crystal X-ray diffraction confirm the coordination modes and geometry of complexes formed with this ligand, providing insight into its electronic and steric properties.
  • The ligand's synthesis is well-established, but optimization continues for higher yields and greener protocols.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(pyridin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions[][3].

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives[][3].

Scientific Research Applications

N1,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine, also known as N,N'-bis(pyridin-2-yl)ethane-1,2-diamine, is a chemical compound with diverse applications in scientific research, including chemistry, medicine, and industry. This compound acts as a chelating agent, binding to metal ions through its nitrogen atoms, influencing biochemical pathways and molecular targets like enzymes and receptors, leading to biological effects.

Scientific Research Applications

N1,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine is utilized in various scientific research applications:

  • Chemistry It is used as a ligand in coordination chemistry to form complexes with metal ions.
  • Medicine It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry It is utilized in the development of new materials and catalysts for chemical reactions.

Preparation Methods

The synthesis of N1,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine typically involves the reaction of pyridine derivatives with ethane-1,2-diamine under controlled conditions. A common method involves using n-hexane as a solvent, followed by filtration and washing with distilled water and diethyl ether to obtain the final product. Industrial production methods involve scaling up laboratory synthesis methods, optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.

Related Compounds

Several related compounds share similar structural features and applications:

  • N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: A similar structure with dimethyl substitution.
  • N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Contains additional pyridine rings.
  • N1-(pyridin-2-ylmethyl)ethane-1,2-diamine trihydrochloride: Has a different substitution pattern on the ethane-1,2-diamine backbone.

Mechanism of Action

The mechanism by which N,N’-bis(pyridin-2-yl)ethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The compound’s molecular targets include metal ions such as copper, nickel, and zinc, which are essential for its catalytic activity[5][5].

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Antioxidant and Catalytic Performance
Compound DPPH Radical Scavenging (%) Epoxidation Yield (%) Selectivity (%)
This compound N/A 90 >99
N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine 85 (at 100 μM) N/A N/A
BPMEN N/A 75 95
Table 2: Crystallographic Parameters
Compound Space Group $a$ (Å) $b$ (Å) $c$ (Å) $\beta$ (°)
N,N'-[bis(pyridin-2-yl)formylidene]ethane-1,2-diamine C12/c1 19.128(2) 5.8776(6) 13.1403(15) 121.970(4)
N,N′-bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine P2₁/c 7.512 12.866 13.142 90.0

Biological Activity

N,N'-bis(pyridin-2-yl)ethane-1,2-diamine is a chemical compound with significant biological activity, particularly in the fields of biochemistry and medicinal chemistry. This compound is characterized by its two pyridine rings linked to an ethane backbone, which enhances its reactivity and interaction with various biological targets.

The molecular formula of this compound is C14H18N4C_{14}H_{18}N_{4}, and it is classified as a strong basic compound. Its structural features contribute to its unique properties and biological activities, making it a subject of extensive research.

Inhibition of Protein Interactions
Research indicates that this compound inhibits the interaction between specific proteins, notably the FBXO3-F-box and FBXL2. This inhibition can lead to the upregulation of FBXL2 expression, affecting various cellular processes such as the secretion of interleukin 1 beta (IL-1β) in macrophage-like cells. The compound has been shown to suppress ATP-induced IL-1β secretion by influencing protein stability through proteasome-dependent degradation pathways.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties. Studies have indicated that derivatives of pyridine-based ligands exhibit broad biological activities, including antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Coordination Chemistry

This compound forms stable complexes with various metal ions, significantly influencing their reactivity and stability. The ligand's structural characteristics affect coordination geometry and magnetic properties when complexed with metals like copper and nickel. The ability to form metal complexes enhances its applicability in coordination chemistry and catalysis.

Case Studies

A study highlighted the synthesis and biological evaluation of this compound derivatives. The research focused on their interaction with metal ions and their subsequent biological effects. The findings indicated that these derivatives could modulate various biochemical pathways, showcasing their potential as therapeutic agents .

Comparative Analysis

The following table summarizes the structural features and unique properties of related compounds:

Compound NameStructural FeaturesUnique Properties
N,N'-bis(2-pyridylmethyl)ethane-1,2-diamineContains two pyridine ringsExhibits different coordination behavior
N,N'-dimethyl-N'-pyridin-2-ylethetyl)-ethaneMethyl substitution on nitrogenAlters solubility and reactivity
N,N'-bis(4-pyridinylmethyl)ethane-1,2-diamineSimilar backbone but different substituentsVaries in biological activity

This comparison illustrates the versatility of pyridine-based ligands while emphasizing the distinct characteristics that this compound brings to both coordination chemistry and biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N'-bis(pyridin-2-yl)ethane-1,2-diamine and its metal complexes?

  • Methodological Answer: The ligand is typically synthesized by condensing ethane-1,2-diamine with pyridine-2-carboxaldehyde in ethanol under reflux . For metal complexes (e.g., Mn(II)), stoichiometric reactions with metal salts (e.g., Mn(ClO₄)₂·6H₂O) in ethanol or acetonitrile yield crystalline products. Isolation involves filtration, washing with acetone, and slow evaporation for single-crystal growth . IR spectroscopy and X-ray diffraction (XRD) are critical for confirming ligand coordination and geometry.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

  • Methodological Answer: Single-crystal XRD with programs like SHELXL97 is used for structural refinement . The ligand often forms centrosymmetric dimers via N–H···N hydrogen bonds. Additional stabilization arises from π–π stacking between pyridine rings (centroid–centroid distances ~3.7–3.8 Å) and hydrogen bonding with counterions (e.g., O–H···O in perchlorate salts) .

Q. What spectroscopic techniques are essential for characterizing this ligand and its complexes?

  • Methodological Answer:

  • FTIR : Identifies imine (C=N) stretches (~1600–1650 cm⁻¹) and pyridine ring vibrations.
  • UV-Vis : Monitors ligand-to-metal charge transfer (LMCT) bands in complexes.
  • NMR : Proton assignments for pyridyl and ethylene groups confirm ligand purity .
  • XRD : Resolves coordination geometry (e.g., pentagonal-bipyramidal Mn(II) with bond lengths 2.257–2.639 Å) .

Advanced Research Questions

Q. How do steric and electronic modifications of the ligand influence the catalytic activity of its metal complexes?

  • Methodological Answer: Substituents on the pyridine or ethylene backbone alter steric bulk and electron density. For example, methylating pyridyl groups in Fe(II) complexes (e.g., [Fe(2MeL62)]²⁺) creates diastereomers with distinct spin states and catalytic efficiencies in anisole oxidation. Magnetic susceptibility studies (e.g., Evans method) and cyclic voltammetry correlate structural changes with redox behavior .

Q. What strategies optimize the dimensionality of coordination polymers (CPs) using derivatives of this ligand?

  • Methodological Answer: Ligand flexibility and solvent choice dictate CP architecture. Using N,N'-bis(methylpyridine)ethane-1,2-diamine (bmpeda) with thiocyanate (SCN⁻) bridges in polar solvents (e.g., water/alcohol mixtures) yields 1D chains or 2D layers. Hydrothermal synthesis at controlled temperatures avoids ligand hydrolysis. Powder XRD and BET surface area analysis characterize porosity .

Q. How can magnetic properties of Mn(II) or Fe(II) complexes be experimentally probed, and what computational models support these findings?

  • Methodological Answer: SQUID magnetometry measures magnetic susceptibility, revealing high-spin states (e.g., Mn(II) with μₑff ~5.9 μB). CASSCF calculations model zero-field splitting parameters. For dinuclear complexes, exchange coupling constants (J) are derived from broken-symmetry DFT to quantify antiferromagnetic interactions (e.g., Mn···Mn separation ~5.2 Å) .

Q. What role do supramolecular interactions play in the stability of ligand-based metal-organic frameworks (MOFs)?

  • Methodological Answer: π–π stacking and hydrogen bonding enhance MOF stability. For example, edge-to-face N···N interactions (3.2–3.5 Å) in N,N'-[bis(pyridin-2-yl)formylidene]ethane-1,2-diamine (bpfd) create rigid frameworks. Thermogravimetric analysis (TGA) and gas adsorption (N₂, CO₂) assess thermal stability and pore accessibility .

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